![molecular formula C13H16ClNO2S B14505990 2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one CAS No. 63369-87-9](/img/structure/B14505990.png)
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one is an organic compound that belongs to the class of phenylmorpholines These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a carbon-carbon or carbon-nitrogen bond
Métodos De Preparación
The synthesis of 2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one typically involves the reaction of a chlorinated phenylpropanone with morpholine and a sulfur-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one can be compared with other phenylmorpholine derivatives, such as:
- 2-Chloro-2-[(morpholin-4-yl)thio]-1-phenylpropan-1-one
- 2-Chloro-2-[(morpholin-4-yl)oxy]-1-phenylpropan-1-one
These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The presence of different substituents (e.g., thio, oxy) can significantly influence their properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Propiedades
Número CAS |
63369-87-9 |
|---|---|
Fórmula molecular |
C13H16ClNO2S |
Peso molecular |
285.79 g/mol |
Nombre IUPAC |
2-chloro-2-morpholin-4-ylsulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H16ClNO2S/c1-13(14,18-15-7-9-17-10-8-15)12(16)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
SLVVBGHCCNTNLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)(SN2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(3-Aminopropyl)azanediyl]diacetic acid](/img/structure/B14505924.png)
![2-Chloro-N-[5-(3,4-dimethoxyphenyl)pentyl]acetamide](/img/structure/B14505937.png)
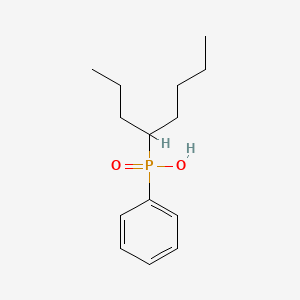


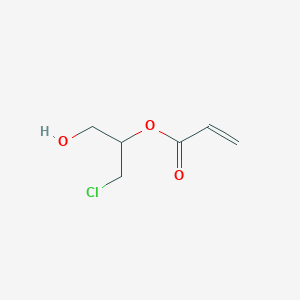

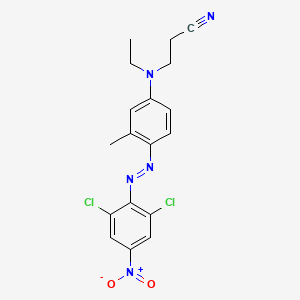
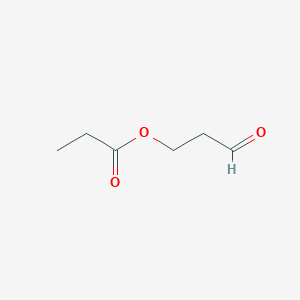
![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
phosphanium iodide](/img/structure/B14506012.png)
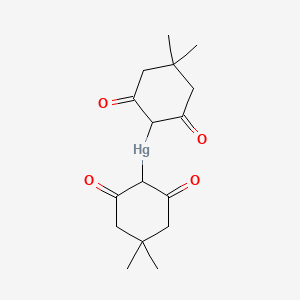
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
